2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Brand Name: Vulcanchem
CAS No.: 664999-71-7
VCID: VC21488611
InChI: InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3
SMILES: CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Molecular Formula: C16H18F3N3OS
Molecular Weight: 357.4g/mol

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide

CAS No.: 664999-71-7

Cat. No.: VC21488611

Molecular Formula: C16H18F3N3OS

Molecular Weight: 357.4g/mol

* For research use only. Not for human or veterinary use.

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide - 664999-71-7

Specification

CAS No. 664999-71-7
Molecular Formula C16H18F3N3OS
Molecular Weight 357.4g/mol
IUPAC Name 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Standard InChI InChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3
Standard InChI Key NGXPMIXCBUIZLY-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
Canonical SMILES CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N

Introduction

Chemical Identity and Fundamental Properties

2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide is a synthetic organic compound belonging to the class of substituted pyridines with additional functional groups including a cyano group, trifluoromethyl moiety, sulfanyl linker, and diethylacetamide component. This compound has been registered with the Chemical Abstracts Service (CAS) and has clearly defined molecular characteristics that distinguish it in chemical databases.

The compound's identity is established through several standard chemical identifiers as presented in Table 1, which facilitates unambiguous identification across various chemical information systems.

Identification Parameters

Table 1: Chemical Identification Parameters for 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide

ParameterValue
CAS Number664999-71-7
IUPAC Name2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Molecular FormulaC₁₆H₁₈F₃N₃OS
Molecular Weight357.4 g/mol
Standard InChIInChI=1S/C16H18F3N3OS/c1-3-22(4-2)14(23)9-24-15-11(8-20)12(16(17,18)19)7-13(21-15)10-5-6-10/h7,10H,3-6,9H2,1-2H3
Standard InChIKeyNGXPMIXCBUIZLY-UHFFFAOYSA-N
SMILESCCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2CC2)C(F)(F)F)C#N
PubChem Compound ID1005700

Structural Features

The molecular architecture of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide reveals multiple important structural elements that contribute to its chemical behavior and potential biological interactions. The compound features a pyridine core that serves as the central scaffold, with several key substituents:

  • A cyano group (C≡N) at position 3 of the pyridine ring, which introduces a linear, electron-withdrawing functionality

  • A cyclopropyl group at position 6, creating a unique three-membered ring system attached to the pyridine

  • A trifluoromethyl group (CF₃) at position 4, introducing fluorine atoms that significantly affect the electronic distribution

  • A sulfanyl acetamide moiety at position 2, featuring a thioether linkage connected to a tertiary amide

This combination of functional groups creates an asymmetric electron distribution across the molecule, influencing its interactions with potential biological targets and its physicochemical properties.

Synthesis and Production Methods

The synthesis of 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide involves multi-step organic synthetic procedures that require precise control of reaction conditions and careful selection of starting materials. The synthetic pathway typically progresses through several intermediate structures before achieving the final compound with the desired substitution pattern.

Chemical Reactivity and Stability

The diverse functional groups present in 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide confer a complex reactivity profile that influences its chemical behavior under various conditions.

Functional Group Reactivity

Each functional group in the compound exhibits characteristic reactivity patterns:

The interplay between these various functional groups creates a chemical entity with selective reactivity that may be advantageous for specific applications, particularly in medicinal chemistry contexts.

Stability Considerations

  • Thermal stability: The compound likely demonstrates reasonable thermal stability due to the robust aromatic pyridine core, although decomposition may occur at elevated temperatures

  • Photochemical stability: The extended conjugation in the molecule may influence its sensitivity to light, potentially requiring protection from direct light exposure

  • Hydrolytic stability: The amide and cyano functionalities represent potential sites for hydrolysis, particularly under extreme pH conditions

  • Oxidative stability: The sulfanyl linkage may be susceptible to oxidation, possibly requiring storage under inert conditions for long-term stability

Understanding these stability parameters is crucial for determining appropriate storage conditions and formulation strategies if the compound progresses toward practical applications.

Application DomainPotential RoleRelevant Structural Features
Enzyme InhibitionSelective targeting of catalytic sitesCyano group, trifluoromethyl moiety
Receptor ModulationBinding to specific receptor pocketsCyclopropyl group, sulfanyl linkage
Metabolic StabilityResistance to enzymatic degradationTrifluoromethyl group
Cellular SignalingModulation of signal transduction pathwaysMultiple functional groups enabling specific interactions

Research Applications

Beyond potential pharmaceutical applications, 2-[3-cyano-6-cyclopropyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide may serve as:

  • A chemical probe for investigating specific biological processes

  • A building block for the construction of more complex molecular structures

  • A model compound for studying structure-activity relationships in similar compound classes

  • A reference standard for analytical method development

The diverse functionality present in the molecule creates opportunities for selective chemical transformations, potentially enabling its use as a versatile intermediate in synthetic chemistry research.

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